Product packaging for 4-(3-Aminophenyl)picolinic acid(Cat. No.:CAS No. 1261904-22-6)

4-(3-Aminophenyl)picolinic acid

Cat. No.: B6386394
CAS No.: 1261904-22-6
M. Wt: 214.22 g/mol
InChI Key: FQAKULROMLSPSB-UHFFFAOYSA-N
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Description

Contextualization of Picolinic Acid as a Versatile Chemical Scaffold

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound with the formula C₅H₄N(CO₂H). wikipedia.org It is a derivative of pyridine (B92270) with a carboxylic acid substituent at the 2-position, making it an isomer of nicotinic acid and isonicotinic acid. wikipedia.org This structural arrangement imparts unique properties to picolinic acid, rendering it a highly versatile scaffold in various domains of chemical research. Its ability to act as a bidentate chelating agent for a wide array of metal ions, including chromium, zinc, manganese, copper, and iron, is a key feature that underpins many of its applications. wikipedia.orgnih.govresearchgate.net

The inherent structural and electronic characteristics of the picolinic acid framework allow for the formation of stable complexes with numerous metal ions. nih.govresearchgate.net This has led to its widespread use as a building block for more complex ligands designed for specific purposes, such as in the development of magnetic resonance imaging (MRI) contrast agents and for radiolabeling in therapeutic applications. nih.govresearchgate.net Furthermore, the reactivity of the pyridine ring and the carboxylic acid group allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives with tailored properties. pensoft.net The commercial availability and relatively low cost of picolinic acid further enhance its appeal as a starting material in both academic and industrial research. rsc.org

Overview of Aryl-Substituted Picolinic Acids in Contemporary Academic Research

The introduction of aryl groups onto the picolinic acid backbone has emerged as a significant area of contemporary research, leading to the discovery of compounds with a broad spectrum of applications. Aryl-substituted picolinic acids are being extensively investigated for their potential in medicinal chemistry, materials science, and agrochemistry. nih.govmdpi.com

In the field of medicinal chemistry, these derivatives are being explored as scaffolds for the development of new therapeutic agents. For instance, certain aryl-substituted picolinic acid derivatives have been synthesized and evaluated for their anti-parasitic properties. dp.la The addition of aryl moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often leading to enhanced biological activity.

In agrochemical research, aryl-substituted picolinic acids have shown promise as potent herbicides. nih.govmdpi.comresearchgate.net For example, a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized, with some exhibiting significant herbicidal activity against various weeds. nih.govmdpi.com These compounds often act as synthetic auxins, a class of herbicides with a complex mode of action that has been effective in managing weed resistance. nih.gov The aryl substituent plays a crucial role in the interaction of these molecules with their biological targets.

Rationale for Dedicated Investigation into 4-(3-Aminophenyl)picolinic acid within Chemical Sciences

The specific compound, this compound, presents a compelling case for dedicated scientific investigation due to the unique combination of its structural features. This molecule incorporates three key components: the picolinic acid scaffold, a phenyl ring, and an amino group. Each of these contributes to its potential utility and warrants a thorough examination of its chemical properties and reactivity.

The picolinic acid core provides the foundational chelating properties and a reactive handle for further chemical modifications. The phenyl group, attached at the 4-position of the pyridine ring, introduces a degree of conformational flexibility and potential for π-stacking interactions, which can be critical for binding to biological targets or for self-assembly in materials science applications. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B6386394 4-(3-Aminophenyl)picolinic acid CAS No. 1261904-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAKULROMLSPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Aminophenyl Picolinic Acid and Analogs

Established and Emerging Synthetic Routes to 4-(3-Aminophenyl)picolinic acid

The preparation of this compound and its derivatives can be achieved through various synthetic pathways, ranging from traditional multi-step sequences to more streamlined one-pot reactions.

Multi-step Synthesis Strategies and Pathways

Multi-step synthesis provides a reliable, albeit sometimes lengthy, approach to constructing complex molecules like this compound. youtube.comyoutube.comlibretexts.orgyoutube.com These strategies involve a sequence of individual reactions, often with isolation and purification of intermediates at each stage. youtube.com

A common multi-step approach for a related compound, 4-(4-aminophenyl)-3-morpholinone, a key precursor in pharmaceutical synthesis, involves the nitration of 4-phenyl-3-morpholinone, followed by the reduction of the resulting nitro group. google.com Specifically, 4-phenyl-3-morpholinone is treated with nitric acid in the presence of sulfuric acid to introduce a nitro group at the para position of the phenyl ring. google.com The intermediate, 4-(4-nitrophenyl)-3-morpholinone, is then subjected to catalytic hydrogenation to yield the final aminophenyl product. google.com

Similarly, the synthesis of 4-(3-aminophenylethynyl)picolinic acid, an analog of the target compound, involves a multi-step sequence. umsl.edu This process begins with the preparation of a suitable picolinic acid precursor, which is then coupled with 3-ethynylaniline (B136080) using a Sonogashira coupling reaction. umsl.edu Subsequent hydrolysis of the resulting ester yields the desired aminopicolinic acid derivative. umsl.edu

The following table outlines a representative multi-step synthesis for an aminopicolinic acid analog.

Table 1: Representative Multi-Step Synthesis of an Aminopicolinic Acid Analog

Step Reactants Reagents and Conditions Product
1 Picolinic acid N-oxide Fuming HNO₃/H₂SO₄, 120-130°C 4-Nitropicolinic acid N-oxide
2 4-Nitropicolinic acid N-oxide H₂, Pd/C, AcOH/Ac₂O, rt 4-Aminopicolinic acid
3 Picolinic acid SOCl₂, DMF; then MeOH/toluene Methyl picolinate
4 Methyl picolinate HI, H₃PO₂ Methyl 4-iodopicolinate
5 Methyl 4-iodopicolinate and 3-ethynylaniline (Ph₃P)₂PdCl₂, CuI, NH₃ in EtOH Methyl 4-(3-aminophenylethynyl)picolinate

This table is a composite representation based on synthetic strategies for related compounds and may not represent the direct synthesis of this compound.

One-pot Reaction Approaches and Optimization

For instance, a one-pot method has been developed for the synthesis of polysubstituted pyridines through a three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org This method proceeds under mild conditions and without the need for an acid catalyst, offering a significant advantage over traditional methods. organic-chemistry.org The optimization of this reaction involved refluxing the components in ethanol (B145695), with a large excess of ammonium acetate facilitating the cyclodehydration step to produce the pyridine (B92270) core with high regioselectivity. organic-chemistry.org

While a specific one-pot synthesis for this compound is not detailed in the provided search results, the principles of one-pot synthesis are widely applicable. The development of such a process for the target compound would likely involve the careful selection of starting materials and catalysts to facilitate a tandem reaction sequence. researchgate.net

Precursor Chemistry and Strategic Starting Materials

The choice of starting materials is crucial for the successful synthesis of this compound and its analogs. umsl.edugoogle.com The selection of precursors is guided by their commercial availability, cost, and reactivity.

For the synthesis of aminopicolinic acid derivatives, picolinic acid itself or its N-oxide are common starting points. umsl.edu For example, the synthesis of 4-aminopicolinic acid begins with the nitration of picolinic acid N-oxide. umsl.edu

In the synthesis of analogs like 4-(4-aminophenyl)-3-morpholinone, 4-phenyl-3-morpholinone serves as a key precursor. google.com This compound can be prepared by reacting 2-anilinoethanol (B49455) with chloroacetyl chloride. google.com Another approach starts with 4-nitrofluorobenzene and morpholin-2-one. google.com

The "aminophenyl" portion of the target molecule is often introduced using a corresponding aminophenyl derivative or a nitro-functionalized precursor that can be later reduced. umsl.edugoogle.com For instance, in the synthesis of 4-(3-aminophenylethynyl)picolinic acid, 3-ethynylaniline is a key starting material. umsl.edu

Mechanistic Analysis of Key Synthetic Transformations

The synthesis of this compound and its analogs involves several key chemical transformations, each with a distinct mechanism.

A crucial step in many synthetic routes is the introduction of the amino group, which is often achieved through the reduction of a nitro group. umsl.edugoogle.com This transformation is typically carried out using catalytic hydrogenation, where hydrogen gas is passed through a solution of the nitro compound in the presence of a metal catalyst, such as palladium on carbon (Pd/C). umsl.edugoogle.com The mechanism involves the adsorption of both the hydrogen and the nitro compound onto the catalyst surface, followed by a stepwise reduction of the nitro group to an amino group.

Another important reaction is the Sonogashira coupling, which is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. umsl.edu This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. umsl.edu The mechanism involves an oxidative addition of the halide to the palladium(0) catalyst, followed by a transmetalation with the copper acetylide and a reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and selectivity of the desired product. researchgate.netresearchgate.net This involves systematically varying parameters such as temperature, reaction time, solvent, and the choice and concentration of catalysts and reagents.

In the synthesis of 4-(4-aminophenyl)-3-morpholinone, the nitration step is carefully controlled by maintaining a low temperature (-5°C) during the addition of nitric acid to prevent over-nitration and side reactions. google.com Similarly, in the subsequent hydrogenation, the reaction is carried out under a specific hydrogen pressure (5 bar) and temperature (80°C) to ensure complete reduction of the nitro group without affecting other functional groups. google.com

For the one-pot synthesis of polysubstituted pyridines, optimization revealed that using a large excess of ammonium acetate and refluxing in ethanol for 24 hours provided the highest yields. organic-chemistry.org The choice of solvent can also be critical; for example, in some reactions, the use of hexafluoroisopropyl alcohol allowed the reaction to proceed at room temperature without a catalyst. researchgate.net

The following table summarizes the optimization of conditions for a key reaction step in the synthesis of a related compound.

Table 2: Optimization of Hydrogenation Conditions for 4-(4-nitrophenyl)-3-morpholinone

Parameter Condition Outcome
Catalyst Palladium on activated carbon (5%) Effective for reduction
Hydrogen Pressure 5 bar Ensures complete reaction
Temperature 80°C Accelerates the reaction rate
Solvent Ethanol Good solubility for reactant and product

This table is based on the synthesis of 4-(4-aminophenyl)-3-morpholinone as described in the provided search results.

Chemical Reactivity and Transformation Pathways of 4 3 Aminophenyl Picolinic Acid

Reactivity Profiles of the Picolinic Acid Moiety

The picolinic acid portion of the molecule, consisting of a pyridine (B92270) ring with a carboxylic acid group at the 2-position, exhibits a range of chemical reactivities.

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reversible reaction establishes an equilibrium between the reactants and the ester and water products. masterorganicchemistry.com To drive the reaction towards the ester, water can be removed as it is formed, for instance, by azeotropic distillation with a solvent like toluene. masterorganicchemistry.com

Alternatively, "active esters" of picolinic acid, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can be prepared. nih.gov These are synthesized by first converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride with a catalytic amount of DMF. nih.gov The resulting acyl chloride hydrochloride can then be reacted with the desired alcohol or phenol. nih.gov This method can sometimes be complicated by the poor solubility of the acyl chloride hydrochloride in inert solvents. nih.gov

Amidation: The formation of amides from the carboxylic acid is another important transformation. This can be accomplished by reacting the picolinic acid with an amine. Coupling agents are often employed to facilitate this reaction and improve yields. One effective coupling agent is 4-(4,6-dimethoxy google.comumsl.eduresearchgate.nettriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which allows for amidation to proceed under room temperature conditions in acetonitrile (B52724), often with near-quantitative yields. researchgate.net Other common coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, are also applicable. peptide.com The picolinamide (B142947) moiety itself has been utilized as a directing group in transition-metal-catalyzed C-H activation reactions. cam.ac.uk The resulting picolinamides can be cleaved back to the corresponding amines under mild reductive conditions using zinc in aqueous hydrochloric acid. cam.ac.uk

Table 1: Examples of Carboxylic Acid Transformations of Picolinic Acid Derivatives

Transformation Reagents and Conditions Product Type Reference
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester masterorganicchemistry.com
Amidation Amine, DMTMM, Acetonitrile, Room Temperature Amide researchgate.net
Amidation Amine, DCC/HOBt Amide peptide.com
Amide Cleavage Zinc, Aqueous HCl, Room Temperature Amine cam.ac.uk

Pyridine Ring Reactivity and Directed Aromatic Substitutions

The pyridine ring of the picolinic acid moiety has a distinct reactivity profile compared to benzene (B151609). The electronegative nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. wikipedia.orgimperial.ac.uk This deactivation is similar to that of a highly deactivated benzene ring, like nitrobenzene. uoanbar.edu.iq

Electrophilic Substitution: Reactions such as nitration, sulfonation, and halogenation require vigorous conditions. uoanbar.edu.iq The substitution typically occurs at the 3-position, which has the highest electron density. uoanbar.edu.iq The presence of strongly electron-donating substituents can facilitate electrophilic substitution and influence the position of the incoming group. uoanbar.edu.iq

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq The reactivity is so great that even a strongly basic hydride ion can be displaced. uoanbar.edu.iq The presence of a good leaving group, such as a halogen, at the 4-position makes it particularly reactive towards nucleophilic substitution. uoanbar.edu.iq

Directed C-H Arylation: Palladium-catalyzed C-H arylation of pyridines can be achieved with high regioselectivity. nih.gov The use of a picolinamide directing group can facilitate the coupling of C-H bonds with N-H bonds to form heterocycles. nih.gov For pyridines with electron-withdrawing groups, arylation can be directed to the 3- and 4-positions. nih.gov The regioselectivity is influenced by electronic effects, where the nitrogen lone pair repels the polarized C-Pd bond at the 2- and 6-positions, and the acidity of the C-H bond. nih.gov

Reactions Involving the Aminophenyl Moiety

The aminophenyl group provides another reactive center in the molecule, primarily through the amino group.

Derivatization of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group can be readily derivatized through various reactions.

Acylation: The amino group can be acylated to form amides. For instance, it can be protected with a tert-butoxycarbonyl (Boc) group. sigmaaldrich.com

Alkylation: The amino group can also undergo alkylation reactions. Asymmetric alkylation of related alaninamide pivaldimines has been demonstrated, showcasing the potential for introducing alkyl groups with high diastereoselectivity. nih.gov

Coupling Reactions and Polymerization Initiation Facilitated by the Amino Functionality

The amino group is a key functionality for participating in coupling reactions and initiating polymerization.

Coupling Reactions: The amino group can be diazotized and then subjected to various Sandmeyer-type reactions. More commonly, the aminophenyl group can be converted to a boronic acid or its ester derivative, such as 4-aminophenylboronic acid pinacol (B44631) ester. sigmaaldrich.com This derivative is a versatile reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. sigmaaldrich.com

The amino functionality can also be directly involved in coupling reactions. For example, the palladium-catalyzed coupling of an amide N-H bond with a C-H bond, assisted by a picolinamide directing group, can lead to the formation of five- and six-membered heterocycles. nih.gov

Polymerization: While direct polymerization initiation by 4-(3-aminophenyl)picolinic acid is not extensively documented in the provided search results, the amino group is a well-known initiator for certain types of polymerization. For example, aminophenyl groups can be used to prepare polymers with specific electronic properties.

Reactivity of the Aryl Ring and its Influence on the Pyridine System

The phenyl ring, substituted with an amino group, influences the reactivity of the attached pyridine ring and can itself undergo substitution reactions.

The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. This means that electrophiles will preferentially attack the positions ortho and para to the amino group.

The electronic nature of the aminophenyl group can influence the reactivity of the pyridine ring. The amino group is electron-donating, which can slightly increase the electron density of the pyridine ring, potentially making it more susceptible to certain electrophilic reactions than an unsubstituted pyridine ring, although the inherent electron-deficient nature of the pyridine ring still dominates. Conversely, the electron-withdrawing nature of the pyridine ring will decrease the electron density on the attached phenyl ring, making it less reactive towards electrophilic substitution than aniline.

The interplay between the two rings is evident in the synthesis of related compounds. For instance, in the synthesis of certain aminopicolinic acid derivatives, Sonogashira coupling reactions have been employed to link an ethynylaniline to a picolinic acid derivative, showcasing the reactivity of both moieties in a single synthetic sequence. umsl.edu

Table 2: Summary of Reactive Sites and Potential Transformations

Moiety Reactive Site Type of Reaction Example Reference
Picolinic Acid Carboxylic Acid Esterification Reaction with alcohol and acid catalyst masterorganicchemistry.com
Picolinic Acid Carboxylic Acid Amidation Reaction with amine and coupling agent researchgate.net
Picolinic Acid Pyridine Ring Nucleophilic Substitution Reaction at C-2 or C-4 position wikipedia.orguoanbar.edu.iq
Picolinic Acid Pyridine Ring Directed C-H Arylation Palladium-catalyzed coupling nih.gov
Aminophenyl Amino Group Acylation Protection with Boc group sigmaaldrich.com
Aminophenyl Amino Group Coupling Reactions Formation of boronic acid ester for Suzuki coupling sigmaaldrich.com

Mechanistic Studies of Chemical Transformations Involving this compound

While direct and extensive mechanistic studies specifically targeting this compound are not widely available in the current body of scientific literature, a comprehensive understanding of its probable chemical transformations can be extrapolated from detailed investigations into its core structural components: the picolinic acid moiety and the aminophenyl substituent. The reactivity of this compound is primarily centered around two key transformations: the decarboxylation of the picolinic acid group and electrophilic substitution on the aminophenyl ring.

The decarboxylation of picolinic acid and its derivatives is a well-studied process. For many 3-substituted picolinic acids, the transformation is understood to proceed via the Hammick mechanism. cdnsciencepub.comresearchgate.net However, for derivatives bearing amino or hydroxyl groups at the 3-position, an alternative ring-protonation mechanism can become significant, particularly under acidic conditions. cdnsciencepub.comresearchgate.net Given the structural similarities, the behavior of this compound is likely to be influenced by these established pathways.

In the context of the aminophenyl group, the amino substituent is a powerful activating group that directs incoming electrophiles to the ortho and para positions of the benzene ring. libretexts.orglibretexts.orgminia.edu.eg This reactivity is a cornerstone of aromatic chemistry and would be expected to play a significant role in the transformations of this compound.

Decarboxylation Pathways

The loss of carbon dioxide from the carboxylic acid group of this compound can be envisioned to occur through two primary mechanistic routes, analogous to those observed for 3-aminopicolinic acid.

The Hammick-Type Mechanism:

At lower acidities, it is probable that the decarboxylation of this compound follows a mechanism akin to the Hammick reaction. cdnsciencepub.comresearchgate.net This pathway involves the formation of a zwitterionic intermediate, which then expels carbon dioxide to generate a reactive ylide. The stability of this ylide is crucial to the facility of the reaction. The presence of the electron-donating 3-aminophenyl group at the 4-position of the pyridine ring would be expected to influence the electronic density of the ring and, consequently, the stability of the ylide intermediate.

Kinetic studies on the decarboxylation of various 3-substituted picolinic acids provide valuable insights into the electronic effects of substituents on this reaction. Both electron-donating and electron-withdrawing groups at the 3-position have been shown to accelerate the decarboxylation of picolinic acids, a phenomenon attributed to the steric interference of the 3-substituent with the coplanarity of the carboxyl group and the aromatic ring. cdnsciencepub.comresearchgate.net This disruption of planarity is thought to reduce the bond order between the carboxyl group and the ring, thereby facilitating its cleavage. cdnsciencepub.com

Table 1: Pseudo-first-order rate constants for the decarboxylation of 3-substituted picolinic acids in aqueous solution at 150°C. cdnsciencepub.comresearchgate.net
Substituent at 3-positionRate Constant (k, s⁻¹) at Optimal pHOptimal pH for Decarboxylation
-H~2.0 x 10⁻⁵~1.0
-CH₃~3.0 x 10⁻⁵~1.0
-Br~1.5 x 10⁻⁴ (at 95°C)~1.0
-NO₂> 1 x 10⁻⁴ (at 95°C)~0.3
-NH₂~4.0 x 10⁻⁵ (ylide mechanism component)Shoulder around isoelectric point
-OH~6.0 x 10⁻⁵ (ylide mechanism component)Shoulder around isoelectric point

Ring-Protonation Mechanism:

At higher acidities, a ring-protonation mechanism is likely to become operative for this compound, mirroring the behavior of 3-amino- and 3-hydroxypicolinic acids. cdnsciencepub.comresearchgate.net This pathway involves the protonation of the pyridine ring, which enhances its electron-withdrawing character and facilitates the departure of the carboxyl group. Studies on 3-aminopicolinic acid have shown that the rate of decarboxylation reaches a maximum at an acidity well above the isoelectric point, which is indicative of such a protonation-dependent mechanism. researchgate.net It is reasonable to infer that the 3-aminophenyl substituent in the 4-position would also allow for a similar acid-catalyzed decarboxylation pathway.

Electrophilic Aromatic Substitution

The aminophenyl moiety of this compound is susceptible to electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-directing substituent. libretexts.orglibretexts.orgminia.edu.eg Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amino group on the phenyl ring. The picolinic acid substituent, being electron-withdrawing, would have a deactivating effect on the phenyl ring, but the powerful activating nature of the amino group would dominate the regioselectivity.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is key to the reaction's feasibility and regiochemical outcome. For this compound, electrophilic attack at the positions ortho and para to the amino group allows for resonance structures where the positive charge is delocalized onto the nitrogen atom of the amino group, providing significant stabilization.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution. libretexts.orgunizin.org
SubstituentNatureDirecting Effect
-NH₂ (Amino)Strongly ActivatingOrtho, Para
-OH (Hydroxyl)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)Weakly ActivatingOrtho, Para
-Cl (Chloro)Weakly DeactivatingOrtho, Para
-COOH (Carboxylic Acid)Moderately DeactivatingMeta
-NO₂ (Nitro)Strongly DeactivatingMeta

Derivatization and Analog Development Based on 4 3 Aminophenyl Picolinic Acid

Design and Synthesis of Structurally Modified Analogs

The strategic modification of the 4-(3-aminophenyl)picolinic acid structure is a key approach to generating new chemical entities with tailored properties. This involves alterations to both the picolinic acid core and the aminophenyl moiety, leading to a diverse library of analogs.

Modifications at the Picolinic Acid Core

While direct modifications on the picolinic acid core of this compound are not extensively documented in publicly available research, established synthetic methodologies for other picolinic acid derivatives offer insights into potential transformations. The introduction of substituents onto the pyridine (B92270) ring can significantly influence the electronic and steric properties of the molecule.

One common strategy involves the synthesis of halogenated picolinic acid derivatives. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides in a one-pot synthesis, alongside the expected picolinamide (B142947). nih.gov This suggests that similar halogenation could be achieved on the this compound core. Such modifications can alter the reactivity of the pyridine ring and provide a handle for further functionalization through cross-coupling reactions.

Furthermore, the carboxylic acid group of the picolinic acid core is a prime site for modification. Standard organic chemistry techniques can be employed to convert the carboxylic acid into a variety of functional groups, such as esters and amides. youtube.comcapes.gov.br For example, coupling of the carboxylic acid with various amines or alcohols can be achieved using coupling agents or by converting the carboxylic acid to a more reactive acid chloride. nih.govnih.gov These modifications can impact the molecule's solubility, lipophilicity, and ability to interact with biological targets.

Substituent Variations on the Aminophenyl Moiety

The aminophenyl moiety of this compound offers a rich platform for structural diversification. Researchers have successfully introduced a range of substituents onto this phenyl ring to probe structure-activity relationships and optimize molecular properties.

A notable modification involves the introduction of an ethynyl (B1212043) linker between the picolinic acid and the aminophenyl ring. The synthesis of 4-(4-aminophenylethynyl)picolinic acid and 4-(3-aminophenylethynyl)picolinic acid has been reported, demonstrating the feasibility of extending the molecular scaffold. umsl.eduumsl.eduumsl.edu This was achieved through a Sonogashira coupling reaction between a halogenated picolinic acid derivative and the corresponding ethynylaniline. umsl.edu

In addition to altering the linker, direct substitution on the phenyl ring has been explored in related N-phenylpicolinamide systems. For instance, chloro and fluoro substituents have been introduced at the 4-position of the phenyl ring in N-(methylthiophenyl)picolinamide derivatives. nih.gov These halogen substitutions were shown to enhance the binding affinity for certain biological targets. nih.gov Similarly, the introduction of a methylthio group has been investigated. nih.gov These examples highlight the potential for a wide array of substitutions on the aminophenyl ring of this compound, including alkyl, alkoxy, and other functional groups, to fine-tune its properties.

Exploration of Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity or biological activity is crucial for the rational design of new compounds. While specific structure-activity relationship (SAR) studies on this compound itself are limited, research on analogous picolinic acid derivatives provides valuable insights.

Studies on 4-(phenylamino)quinazoline and pyrido[4,3-d]pyrimidine (B1258125) derivatives, which share a similar phenylamino-heterocycle motif, have shown that substitutions on the phenyl ring can significantly impact their inhibitory activity against enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov For example, the introduction of a bromine atom at the 3-position of the phenylamino (B1219803) group was a key feature in a series of potent inhibitors. nih.gov

In the context of N-(methylthiophenyl)picolinamide derivatives as ligands for metabotropic glutamate (B1630785) receptor 4 (mGluR4), substitutions on the phenyl ring were found to modulate binding affinity. nih.gov The introduction of a chlorine or fluorine atom at the 4-position of the phenyl ring of N-(3-(methylthio)phenyl)picolinamide enhanced its affinity for the receptor. nih.gov This suggests that the electronic nature and position of substituents on the phenyl ring play a critical role in molecular recognition.

The following table summarizes the structure-activity relationships observed in analogous picolinic acid derivatives, which can guide the design of novel this compound analogs.

Scaffold Modification Observed Effect on Activity/Reactivity Reference
4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidinesIntroduction of weakly basic amine side chains at the 7-positionIncreased aqueous solubility and retention of inhibitory activity against EGFR tyrosine kinase. nih.gov
N-(3-(methylthio)phenyl)picolinamide4-Chloro or 4-fluoro substitution on the phenyl ringEnhanced binding affinity for mGluR4. nih.gov
Lapatinib-derived analogsReplacement of a piperazine (B1678402) linker with an N-methylhomopiperazine tailAltered bioactivity against Schistosoma mansoni. nih.gov
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acidVariation of the aryl substituent on the pyrazole (B372694) ringSignificant impact on herbicidal activity. nih.gov

These findings underscore the importance of systematic structural modifications to elucidate SAR and to optimize the desired properties of this compound derivatives.

Development of Conjugates and Chemical Probes Utilizing the this compound Scaffold

The inherent chemical functionalities of this compound, namely the carboxylic acid and the amino group, make it an attractive scaffold for the development of conjugates and chemical probes. These tools are invaluable for studying biological processes and for potential diagnostic applications.

The carboxylic acid group can be readily coupled to other molecules, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG), to create chemical probes for imaging or to improve pharmacokinetic properties. The amino group provides another site for conjugation, allowing for the attachment of different molecular entities.

The development of radiolabeled derivatives of picolinamides for positron emission tomography (PET) imaging highlights the potential of this class of compounds as diagnostic agents. nih.gov For instance, N-(methylthiophenyl)picolinamide derivatives have been radiolabeled with carbon-11 (B1219553) to serve as PET radioligands for the mGluR4 receptor. nih.gov This approach could be adapted to this compound to develop probes for specific biological targets.

Bio-orthogonal chemistry provides a powerful set of tools for the synthesis of bioconjugates in complex biological environments. burleylabs.co.uk The this compound scaffold could be functionalized with bio-orthogonal handles, such as alkynes or azides, to enable its specific labeling and tracking within living systems. While specific examples of conjugates and probes derived directly from this compound are not yet widely reported, the chemical tractability of the scaffold and the successful development of probes from related picolinic acid derivatives suggest a promising future for this area of research.

Computational and Theoretical Investigations of 4 3 Aminophenyl Picolinic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-(3-aminophenyl)picolinic acid. These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry and electronic features. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to balance computational cost and accuracy. nih.govresearchgate.net Such calculations yield optimized geometric parameters (bond lengths and angles) that can be compared with experimental data if available. nih.gov

The electronic structure of a molecule is key to its reactivity and optical properties. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for gauging the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to undergo electronic transitions. nih.gov For this compound, the HOMO is typically localized over the electron-rich aminophenyl ring, while the LUMO is often distributed across the electron-deficient picolinic acid moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. Global reactivity descriptors, derived from FMO energies, can further quantify the molecule's properties.

Table 1: Representative Calculated Electronic Properties (Note: These values are illustrative, based on DFT/B3LYP/6-311++G(d,p) level calculations for similar aromatic compounds.)

ParameterValue (eV)Description
EHOMO-5.98Energy of the Highest Occupied Molecular Orbital
ELUMO-1.87Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.11Indicates chemical stability and electronic transition energy
Ionization Potential (I)5.98Approximate energy required to remove an electron
Electron Affinity (A)1.87Approximate energy released when an electron is added
Electronegativity (χ)3.93Measures the power to attract electrons
Chemical Hardness (η)2.06Measures resistance to change in electron distribution
Chemical Softness (S)0.49Reciprocal of hardness, indicates higher reactivity

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl and pyridine (B92270) rings gives rise to different conformers. Conformational analysis is performed computationally by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies the lowest-energy (most stable) conformation and any rotational energy barriers. The most stable conformer typically minimizes steric hindrance between the two ring systems.

Furthermore, the molecule can exist in different tautomeric forms due to the migration of a proton. The most significant equilibrium is between the carboxylic acid form and a zwitterionic form, where the acidic proton transfers to the pyridine nitrogen. DFT calculations can determine the relative energies of these tautomers in both the gas phase and in solution (using a solvent model), revealing which form is thermodynamically favored under different conditions. lpnu.ua

Table 2: Hypothetical Conformational and Tautomeric Analysis (Note: Data is illustrative of typical computational findings.)

Isomer TypeKey Dihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Stability Note
Conformer 135°0.00Most stable conformer (non-planar)
Conformer 2+2.5Planar, higher energy due to steric clash
Conformer 390°+1.8Perpendicular, transition state for rotation
Tautomer 1N/A0.00Carboxylic acid form (favored in gas phase)
Tautomer 2N/A+5.7Zwitterionic form (may be stabilized in polar solvents)

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to explore the mechanisms of chemical reactions involving this compound, such as its synthesis or potential metabolic transformations. This analysis involves identifying the minimum energy path a reaction follows from reactants to products. The highest point on this path is the transition state (TS), an unstable, high-energy species that represents the reaction's energetic bottleneck.

Computational methods are used to locate the geometry of the transition state and calculate its energy. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and products. The calculated activation energy (the energy difference between the reactants and the TS) is crucial for predicting reaction rates. Currently, specific reaction pathway models for this compound are not widely published.

Theoretical Predictions of Spectroscopic Properties (e.g., NMR, IR, UV-Vis from ab initio/DFT)

DFT calculations are highly effective at predicting various spectroscopic properties, providing a powerful tool for structural elucidation and interpretation of experimental data. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O, N-H, O-H). scielo.org.za These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and can be used to assign peaks in experimental NMR spectra, which is especially useful for complex molecules.

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). scielo.org.za This method calculates the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n → π* or π → π*).

Table 3: Illustrative Comparison of Predicted Spectroscopic Data (Note: These are representative values. Experimental data is required for validation.)

SpectroscopyFeatureCalculated ValueDescription
IR ν(C=O) stretch1745 cm⁻¹Carboxylic acid carbonyl group
ν(O-H) stretch3450 cm⁻¹Carboxylic acid hydroxyl group
ν(N-H) stretch3350, 3430 cm⁻¹Amino group symmetric/asymmetric stretches
¹³C NMR C (Carboxyl)168.5 ppmC=O carbon chemical shift
C (Aromatic)115-150 ppmRange for carbons in the two rings
¹H NMR H (Acid)12.5 ppmCarboxylic acid proton, downfield shift
H (Aromatic)6.8-8.5 ppmRange for protons on the two rings
UV-Vis λmax 1310 nm (f=0.45)π → π* transition within aromatic systems
λmax 2255 nm (f=0.28)n → π* transition involving heteroatoms

In Silico Ligand Binding Site Predictions and Interaction Modeling (Non-clinical)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor, typically a protein). nih.gov For this compound, docking studies could be used to screen for potential biological targets or to understand its binding mode within a known protein's active site.

The process involves generating multiple possible binding poses of the ligand within the receptor's binding pocket and using a scoring function to rank them. chemrxiv.org The best-scoring poses provide insights into potential intermolecular interactions, such as hydrogen bonds, π-π stacking, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov This non-clinical analysis is a crucial first step in structure-based drug discovery, helping to hypothesize a molecule's mechanism of action and guide further experimental studies. Without a specified protein target, a detailed docking analysis cannot be performed, but the methodology provides a clear path for future investigation.

Applications of 4 3 Aminophenyl Picolinic Acid in Chemical Synthesis and Catalysis

Role as a Ligand in Coordination Chemistry

The pyridine (B92270) nitrogen and the carboxylate group of the picolinic acid framework allow for strong chelation to metal ions, while the aminophenyl substituent provides a site for further modification or can influence the electronic properties of the resulting complex. This dual functionality is key to its utility as a ligand.

Formation of Metal Complexes with Transition Metals

4-(3-Aminophenyl)picolinic acid and its derivatives are effective ligands for a variety of transition metals. The picolinic acid portion typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring.

The presence of the amino group on the phenyl ring allows for the formation of diverse and multi-dimensional metal-organic structures. For instance, related aminocarboxylic acid ligands, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, have been shown to form a range of complexes with transition metals like Zinc (Zn), Manganese (Mn), Iron (Fe), and Cadmium (Cd). mdpi.com These complexes can range from discrete mononuclear units to extended one-dimensional chains and two-dimensional layered materials, often connected through extensive hydrogen bonding networks. mdpi.com

Similarly, derivatives of picolinic acid are known to form stable complexes with various transition metals. rsc.orgrsc.org The stoichiometry and stereochemistry of these complexes are influenced by the specific metal ion, the reaction conditions, and the nature of other ligands present. rsc.org For example, copper complexes with picolinic acid-related derivatives have been synthesized and studied for their potential activities. umsl.edu

Table 1: Examples of Transition Metal Complex Formation with Picolinic Acid Derivatives

Metal Ion Ligand Type Resulting Structure Type Reference
Zn(II), Mn(II), Fe(II), Cd(II) Aminotriazole carboxylic acid Mononuclear, 1D chains, 2D layers mdpi.com
Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) Aminotriazole thiol Tetrahedral and Square Planar Complexes nih.gov
Zn(II), Co(II), Ni(II) Amino acid substituted bis(2-picolyl)amine ML and ML2 complexes rsc.org

This table is illustrative and based on related aminocarboxylic and picolinic acid structures to demonstrate the coordination principles.

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from picolinic acid and its analogues are significant in the field of catalysis. These complexes can function as catalysts in a variety of organic transformations, including hydrogenation, cross-coupling, and oxidation reactions. mdpi.com The ligand's structure, particularly the substituents on the picolinic acid ring, can be modified to fine-tune the catalytic activity and selectivity of the metal center. nih.gov

For example, copper complexes incorporating picolinamide (B142947) ligands (structurally related to picolinic acids) have been successfully employed as catalysts in Ullmann-type aryl ether synthesis. nih.gov In these reactions, the ligand plays a crucial role in modulating the redox properties of the copper center, which is essential for the catalytic cycle. nih.gov The ability to use these complexes in homogeneous catalysis allows for mild reaction conditions and high efficiency.

While specific examples detailing the use of this compound itself in catalysis are not extensively documented in the provided search results, the broader class of picolinic acid derivatives and other amino acid-based ligands is well-established in both homogeneous and heterogeneous catalytic systems. nih.govmdpi.com The functional groups on this compound make it a prime candidate for immobilization onto solid supports, which would allow for its use as a recoverable heterogeneous catalyst, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Utilization as a Building Block in Complex Organic Molecule Synthesis

The dual reactivity of this compound makes it an excellent starting material or intermediate for constructing more complex molecular architectures. Both the amino group and the carboxylic acid can participate in a wide range of chemical reactions.

Precursor for Advanced Heterocyclic Compounds

The this compound scaffold is a valuable precursor for the synthesis of advanced heterocyclic compounds. The amino group can be readily transformed into other functional groups or used as a nucleophile in cyclization reactions to build new rings. For instance, the amino group can be diazotized and subjected to Sandmeyer-type reactions or used in condensation reactions with carbonyl compounds to form imines, which can then undergo further transformations.

Similarly, the carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another handle for elaboration. The synthesis of complex heterocyclic systems often involves multi-step sequences where both functional groups are sequentially or sometimes concertedly used to build the target molecule. umsl.eduumsl.edu For example, related aminopicolinic acid derivatives are synthesized through multi-step pathways involving reactions like Sonogashira coupling, demonstrating their utility as building blocks. umsl.eduumsl.edu The synthesis of various quinazolin-4-ones from anthranilic acid (an aminobenzoic acid isomer) highlights a common strategy where an amino acid is a key starting material for building fused heterocyclic systems. generis-publishing.com Likewise, fluorinated pyrazoles, another important class of heterocycles, are synthesized from precursors that allow for further functionalization, a role that this compound could fulfill. nih.gov

Role in Polymer and Functional Material Science

The bifunctional nature of this compound also lends itself to applications in polymer and materials science. The molecule can be used as a monomer in polymerization reactions. The amino and carboxylic acid groups can react with appropriate comonomers to form polyamides or polyesters. The incorporation of the picolinic acid moiety into the polymer backbone can impart metal-chelating properties to the final material.

Such polymers could be used for heavy metal removal from water, as supports for catalytic metal nanoparticles, or in the creation of stimuli-responsive materials that change their properties upon metal binding. The rigid aromatic structure of the monomer would also contribute to the thermal stability and mechanical properties of the resulting polymers. While direct examples using this compound were not found, the principles are well-established for similar bifunctional aromatic monomers.

Development of Functional Dyes and Sensors Based on the this compound Scaffold (Non-clinical)

The aromatic and conjugated system of this compound provides a core structure (scaffold) that can be chemically modified to produce functional dyes and chemical sensors. The photophysical properties, such as absorption and fluorescence, can be tuned by extending the π-conjugation or by adding electron-donating or electron-withdrawing groups.

The amino group is a particularly useful handle for such modifications. It can be acylated, alkylated, or used as a linking point to attach other chromophores or fluorophores, creating more complex dye structures. The picolinic acid moiety's ability to chelate metal ions is a key feature for sensor design. nih.gov

When a dye based on this scaffold binds to a specific metal ion, its electronic structure can be perturbed, leading to a noticeable change in its color (colorimetric sensor) or its fluorescence intensity/wavelength (fluorescent sensor). This mechanism allows for the detection of specific analytes in a sample. For example, new dye scaffolds are being developed for near-infrared (NIR) imaging, where a core structure is modified to create probes that respond to specific analytes. researchgate.net The this compound structure is a candidate for such development, where analyte binding would trigger a change in the dye's optical properties.

Table 2: Potential Sensor Applications Based on the Scaffold

Analyte Type Sensing Mechanism Potential Observable Change
Transition Metal Ions (e.g., Cu²⁺, Zn²⁺) Chelation by the picolinic acid group Change in UV-Vis absorption or fluorescence quenching/enhancement

Advanced Analytical Methodologies for the Characterization and Study of 4 3 Aminophenyl Picolinic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of molecular structures. For 4-(3-aminophenyl)picolinic acid, various spectroscopic methods are utilized to probe its electronic, vibrational, and nuclear properties, yielding a complete picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and environment of protons and carbon atoms.

For a definitive assignment, two-dimensional (2D) NMR experiments are critical.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton (¹H-¹H) coupling relationships within the aminophenyl and pyridine (B92270) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (2-3 bonds) between ¹H and ¹³C atoms. This is particularly crucial for establishing the connectivity between the two aromatic rings (i.e., the C-C bond between the phenyl and pyridine moieties) and for confirming the positions of the carboxylic acid and amino substituents relative to other atoms in the rings.

Solid-state NMR (ssNMR) can provide valuable insights into the compound's structure in its solid, crystalline form. nih.gov By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can reveal information about the molecular conformation, polymorphism, and intermolecular interactions, such as hydrogen bonding, that are present in the solid state. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: This table represents expected values based on the analysis of constituent functional groups and related structures. Actual experimental values may vary.

Atom Position (Pyridine Ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-3~8.0-8.2~125-128
H-5~8.6-8.8~148-150
H-6~7.8-8.0~123-126
C-2 (COOH)-~165-168
C-4-~145-148
C-2-~150-152
Atom Position (Aminophenyl Ring) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-2'~6.8-7.0~115-118
H-4'~6.6-6.8~116-119
H-5'~7.1-7.3~129-131
H-6'~6.7-6.9~114-117
C-1'-~135-138
C-3' (NH₂)-~146-149

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. researchgate.net For this compound, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and planarity of the aromatic rings and the geometry of the substituent groups. nih.gov

Furthermore, this technique elucidates the crystal packing and intermolecular interactions that govern the solid-state architecture. nih.gov Key interactions expected for this molecule include:

Hydrogen Bonding: Strong hydrogen bonds involving the carboxylic acid group (O-H···N or O-H···O) and the primary amine (N-H···O or N-H···N) are anticipated to be dominant forces in the crystal lattice.

Analysis of the crystal structure provides a foundational understanding of the material's physical properties. nih.gov

Table 2: Structural Parameters Determined by X-ray Crystallography

ParameterInformation Gained
Unit Cell DimensionsSize and shape of the repeating crystalline unit.
Space GroupSymmetry of the crystal lattice.
Bond Lengths & AnglesPrecise geometric details of the molecule.
Torsional AnglesConformation of the molecule, e.g., the angle between the two aromatic rings.
Intermolecular DistancesIdentification of hydrogen bonds, van der Waals forces, and π-stacking interactions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to measure the mass of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula, C₁₂H₁₀N₂O₂.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern is produced that serves as a structural fingerprint. For this compound, expected fragmentation would include:

Loss of a water molecule (H₂O).

Decarboxylation (loss of CO₂).

Cleavage of the bond between the phenyl and pyridine rings.

This fragmentation data is invaluable for structural confirmation and for identifying the compound in complex mixtures. While native MS is typically used for studying large biomolecular complexes, its application here would be limited unless investigating non-covalent interactions of the molecule with other partners. 3-Aminopicolinic acid has been shown to be a useful matrix for the analysis of biopolymers via laser desorption/ionization mass spectrometry. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₀N₂O₂
Calculated Monoisotopic Mass214.0742 g/mol
Common Adducts (ESI+)[M+H]⁺, [M+Na]⁺
Key Predicted Fragments[M-H₂O]⁺, [M-CO₂]⁺, [C₆H₆N]⁺, [C₅H₄NCOOH]⁺

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure. wpmucdn.comvscht.cz For example, the IR spectrum of the related compound 4-aminopicolinic acid shows broad bands corresponding to the amino and carboxylic acid groups. umsl.edu

Ultraviolet-Visible (UV-Vis) spectrophotometry measures electronic transitions, primarily the π→π* transitions within the conjugated aromatic system of the molecule. The UV-Vis spectrum provides information about the extent of conjugation. The presence of the aminophenyl and picolinic acid moieties creates an extended conjugated system that is expected to absorb light in the UV region. The position and intensity of the absorption maxima (λ_max_) can be sensitive to solvent polarity and pH due to their effect on the electronic state of the amino and carboxylic acid groups.

Table 4: Characteristic Infrared Absorption Bands for this compound Note: Based on general values for the indicated functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Primary AmineN-H stretch3300-3500 (two bands)
Aromatic C-HC-H stretch3000-3100
Carboxylic AcidC=O stretch1680-1720
Aromatic RingsC=C and C=N stretch1450-1600
Primary AmineN-H bend1550-1650

Chromatographic Separation and Purification Methodologies (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of this compound. researchgate.net A reversed-phase C18 column is typically used, where the compound is eluted with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The distinct chromatographic interactions of picolinic acid derivatives allow for effective separation from starting materials and byproducts. Purity is typically assessed using a UV detector set to a wavelength where the compound absorbs strongly. HPLC methods have been developed for picolinic acid that utilize ion-pair chromatography on a C18 column with tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a pairing reagent to achieve high specificity and sensitivity. researchgate.net

Gas Chromatography (GC) is generally less suitable for a polar, non-volatile compound like this compound. Its high boiling point and polar functional groups would lead to poor elution and peak shape on standard GC columns. mdpi.com However, GC analysis can be performed following a derivatization step, such as esterification of the carboxylic acid and silylation of the amine group, to create a more volatile analog. nist.gov GC coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing picolinic acid in various samples, often after such derivatization. nist.govnih.gov

Table 5: Typical Chromatographic Conditions for Analysis

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectionPurpose
HPLC Reversed-Phase C18Gradient of buffered water and acetonitrile/methanolUV-Vis (e.g., at 254 nm)Purity assessment, purification
GC Polar (e.g., FFAP) or non-polar (e.g., OV-1) capillary columnHeliumFlame Ionization (FID) or Mass Spectrometry (MS)Analysis of volatile derivatives

Outlook and Future Directions in 4 3 Aminophenyl Picolinic Acid Research

Emerging Synthetic Strategies and Sustainable Approaches

The synthesis of aminopicolinic acid derivatives is evolving towards more efficient and environmentally benign methodologies. While specific sustainable routes for 4-(3-Aminophenyl)picolinic acid are not yet broadly established, strategies employed for analogous compounds suggest a clear future direction.

One promising approach involves a multi-step synthesis that incorporates catalytic and coupling reactions. umsl.edu A representative pathway for a structurally related compound, 4-(3-aminophenylethynyl) picolinic acid, utilizes a Sonogashira coupling reaction, a powerful carbon-carbon bond-forming tool. umsl.edu Adapting this to this compound would likely involve the coupling of a protected 3-aminophenyl derivative (e.g., using a boronic acid in a Suzuki coupling) with a functionalized picolinic acid precursor.

Key sustainable elements in emerging synthetic designs include:

Catalytic Hydrogenation: A common step in these syntheses is the reduction of a nitro group to the essential amine functionality. The use of catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a cornerstone of green chemistry, as it replaces stoichiometric reagents and typically produces water as the only byproduct. umsl.edu

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki or Sonogashira coupling are central to constructing the aminophenyl-picolinic acid scaffold. umsl.edu Modern advancements in this area focus on using lower catalyst loadings, employing more stable and reusable palladium catalysts, and performing reactions in greener solvents like water or biorenewable solvents.

Table 1: Comparison of Potential Synthetic Steps and their Sustainable Features

Synthetic Step Conventional Method Emerging/Sustainable Approach Key Advantage
Nitro Group Reduction Stoichiometric reductants (e.g., SnCl2, Fe/HCl) Catalytic Hydrogenation (H2, Pd/C) Reduces metal waste, higher efficiency.
C-C Bond Formation Grignard reactions with harsh conditions Palladium-catalyzed cross-coupling (e.g., Suzuki) Milder reaction conditions, high functional group tolerance.
Process Design Multi-step with intermediate isolation One-pot or flow chemistry synthesis Reduced solvent use, improved safety and scalability.

Novel Applications in Sustainable Chemistry and Catalysis

The inherent chemical properties of this compound make it a highly attractive candidate for applications in catalysis and sustainable chemical processes. Its structure is pre-organized for coordination with metal ions, suggesting a significant future as a specialized ligand.

Picolinic acid and its derivatives are well-known bidentate chelating agents, capable of forming stable complexes with a wide array of transition metals such as copper, zinc, iron, and chromium. wikipedia.orgnih.gov This chelating ability is fundamental to catalysis, where the ligand influences the metal center's reactivity, selectivity, and stability. Derivatives of picolinic acid, such as picolinamides, have been successfully employed as effective ligands in copper-catalyzed cross-coupling reactions, specifically for aryl ether formation. nih.gov This precedent strongly suggests that this compound could serve as a ligand in similar catalytic systems, with the aminophenyl group offering a handle for tuning the ligand's electronic properties or for anchoring the catalyst to a solid support.

Future research is likely to explore the following areas:

Homogeneous Catalysis: The compound could be used to create soluble metal complexes for various organic transformations. The electronic properties of the catalyst could be fine-tuned by modifying the amino group, potentially leading to highly selective catalysts for reactions such as C-H activation, cross-coupling, or oxidation.

Heterogeneous Catalysis: The amino group provides a convenient point of attachment for immobilizing the molecule onto solid supports like silica, polymers, or graphene. This would lead to the development of recyclable heterogeneous catalysts, a key goal of sustainable chemistry. Such catalysts are easier to separate from reaction mixtures, reducing waste and product contamination.

Biomimetic Catalysis: Copper complexes involving pyridine (B92270) derivatives have been studied for their ability to mimic the function of enzymes. umsl.edu The structure of this compound could be incorporated into catalysts that mimic metalloenzymes, performing selective oxidations or other transformations under mild, aqueous conditions.

Potential for Advanced Materials and Chemical Tool Development

The bifunctionality of this compound provides a versatile platform for the rational design of advanced materials and specialized chemical tools.

Advanced Materials:

Metal-Organic Frameworks (MOFs): The molecule is an ideal building block, or "linker," for constructing MOFs. The picolinate end can coordinate to metal clusters, while the amine-functionalized phenyl ring can either be a structural component or provide functionality within the MOF's pores. Amine-functionalized MOFs are of particular interest for applications in carbon capture, as the basic amine sites can selectively adsorb CO2. rsc.org They also show potential in catalysis and chemical sensing. rsc.orgnih.gov

Specialty Polymers: The amino group can act as a monomer or a site for grafting onto existing polymer chains. This could lead to the creation of functional polymers with metal-binding sites incorporated directly into their structure. Such polymers could be used in applications like ion-exchange resins for heavy metal removal, polymeric catalysts, or stimuli-responsive materials that change properties upon metal ion binding.

Chemical Tool Development:

Chemical Biology and Sensing: The ability to chelate metal ions could be exploited to develop fluorescent sensors. By attaching a fluorophore, the binding of a specific metal ion could trigger a change in fluorescence, allowing for the detection and quantification of that ion in biological or environmental samples. The amino group provides a straightforward site for conjugation to fluorophores or biomolecules.

Mass Spectrometry: Picolinic acid itself is used as a matrix material in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides. ebi.ac.uk The aminophenyl derivative could be investigated for similar or enhanced properties as a MALDI matrix, potentially improving ionization efficiency or offering different fragmentation patterns for structural analysis.

Table 2: Potential Applications Based on Functional Moieties

Functional Moiety Property Potential Application Area Example
Picolinic Acid Bidentate Metal Chelation Catalysis, Materials Science Ligand for transition metal catalysts; Linker for MOFs. wikipedia.orgnih.govrsc.org
Aminophenyl Group Nucleophilic, Reactive Handle Polymer Chemistry, Surface Chemistry Monomer for polyamide synthesis; Site for immobilization on solid supports.
Combined Structure Bifunctional Linker/Ligand Sensing, Chemical Biology Development of metal ion sensors; Functional building block for complex architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-aminophenyl)picolinic acid, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves nitration of 4-phenylpicolinic acid followed by catalytic hydrogenation (e.g., using palladium on carbon) to reduce the nitro group to an amine . Key intermediates can be characterized via 1H^1H NMR (e.g., δ 8.14 ppm for aromatic protons) and 13C^{13}C NMR (e.g., δ 166.6 ppm for carboxylic acid carbons) . Mass spectrometry (ESI-MS) with accurate mass analysis (e.g., m/z 325.97 [M–H]⁻) ensures structural confirmation .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

  • Methodological Answer : High-resolution LC-MS or HPLC coupled with UV detection (λ ~254 nm) confirms purity. Nuclear Overhauser Effect (NOE) NMR experiments resolve positional isomerism in the aromatic ring . Elemental analysis (C, H, N) validates stoichiometry, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Perform pH-dependent solubility studies in buffers (e.g., PBS, pH 7.4) using UV-Vis spectrophotometry. Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis detects degradation products. For aqueous solutions, monitor hydrolysis via 1H^1H NMR by tracking carboxylic acid proton shifts .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in modulating tryptophan catabolism enzymes like IDO or ACMSD?

  • Methodological Answer : Use enzyme activity assays (e.g., recombinant human IDO or ACMSD) with kynurenine or quinolinic acid quantification via HPLC-MS. Competitive inhibition studies (IC₅₀ determination) require varying substrate (tryptophan) and inhibitor concentrations. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with active-site residues .

Q. How can researchers investigate the neuroprotective mechanisms of this compound in vitro?

  • Methodological Answer : Employ neuronal cell models (e.g., SH-SY5Y) exposed to oxidative stress (H₂O₂ or rotenone). Measure cell viability via MTT assay and apoptosis markers (caspase-3/7 activity). Intracellular ROS levels can be quantified using DCFH-DA fluorescence. Western blotting for Bcl-2/Bax ratios or Nrf2 pathway activation provides mechanistic insights .

Q. What approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with substituents on the phenyl or picolinic acid moieties (e.g., halogens, methyl groups). Compare bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with computational parameters (logP, polar surface area). 3D-QSAR models (e.g., CoMFA) using molecular alignment and steric/electrostatic fields refine SAR predictions .

Data Contradiction Analysis

Q. How should conflicting data on enzyme inhibition potency be resolved?

  • Methodological Answer : Verify assay conditions (e.g., pH, cofactors like heme for IDO) and enzyme sources (recombinant vs. tissue-extracted). Cross-validate using orthogonal methods (e.g., cellular kynurenine vs. direct enzyme activity assays). Statistical meta-analysis of published IC₅₀ values identifies outliers due to methodological variability .

Key Research Tools

Application Techniques/Assays References
Synthesis & CharacterizationCatalytic hydrogenation, NMR, ESI-MS
Enzyme ModulationIDO/ACMSD activity assays, molecular docking
Neuroprotection StudiesMTT, ROS detection, Western blotting
SAR Analysis3D-QSAR, CoMFA, analog synthesis

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